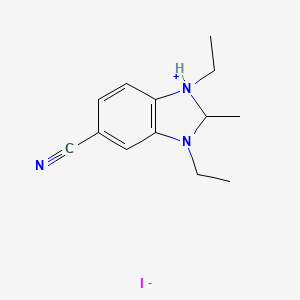
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diethyl-2-methylbenzimidazole with cyanogen bromide in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets. The cyano group and the benzimidazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethyl-2-methylbenzimidazole: Lacks the cyano group and iodide ion, resulting in different chemical properties.
5-Cyano-1,3-dimethyl-2-methylbenzimidazole: Similar structure but with different alkyl groups, leading to variations in biological activity.
1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both the cyano group and the iodide ion.
Propriétés
Numéro CAS |
24351-13-1 |
|---|---|
Formule moléculaire |
C13H18IN3 |
Poids moléculaire |
343.21 g/mol |
Nom IUPAC |
1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium-5-carbonitrile;iodide |
InChI |
InChI=1S/C13H17N3.HI/c1-4-15-10(3)16(5-2)13-8-11(9-14)6-7-12(13)15;/h6-8,10H,4-5H2,1-3H3;1H |
Clé InChI |
MLQPIOKHJJFBRM-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1C(N(C2=C1C=CC(=C2)C#N)CC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)






![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
